molecular formula C12H15BrN2O B1269917 (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 331845-66-0

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B1269917
CAS No.: 331845-66-0
M. Wt: 283.16 g/mol
InChI Key: TUFUJLBGPHVUEW-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of amides It features a bromophenyl group attached to a methanone moiety, which is further connected to a 4-methylpiperazine ring

Scientific Research Applications

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or receptor-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Safety and Hazards

The safety and hazards associated with “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone” are not clearly defined in the literature. It’s always recommended to handle chemical compounds with appropriate safety measures .

Future Directions

The future research directions for “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone” and similar compounds could involve further exploration of their potential therapeutic effects, such as anti-nociceptive and anti-inflammatory properties . Additionally, more detailed studies on their physical and chemical properties, as well as safety profiles, would be beneficial.

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, are found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, the targets could be diverse depending on the specific disease state.

Mode of Action

A study on a similar piperazine derivative, lqfm182, showed anti-nociceptive and anti-inflammatory effects . It reduced the number of writhings induced by acetic acid, reduced paw licking time in the second phase of the formalin test, and reduced oedema formation . These effects suggest that the compound interacts with its targets to modulate pain and inflammation responses.

Biochemical Pathways

The study on lqfm182 showed that it reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines il-1β and tnf-α . This suggests that the compound may affect the inflammatory response pathway and cytokine signaling.

Pharmacokinetics

It’s known that piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The study on lqfm182 showed that it reduced the number of writhings induced by acetic acid, reduced paw licking time in the second phase of the formalin test, and reduced oedema formation . These effects suggest that the compound has anti-nociceptive and anti-inflammatory effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with myeloperoxidase enzyme, which is involved in the body’s inflammatory response . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby affecting its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in the inflammatory response . This modulation can lead to changes in cell behavior and function, impacting processes such as cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, its interaction with myeloperoxidase enzyme results in the reduction of enzyme activity, which in turn decreases the production of reactive oxygen species . This inhibition can lead to a decrease in oxidative stress within cells.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been observed to result in sustained modulation of inflammatory responses in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation without significant adverse effects. At higher doses, toxic effects such as cellular toxicity and organ damage have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by liver enzymes, which convert it into various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its overall impact on the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different tissues . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are essential for its proper localization . These factors influence the compound’s efficacy and its ability to modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually performed in acidic or basic aqueous solutions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are carried out in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of the methanone moiety.

    Reduction Reactions: Products include alcohols or other reduced derivatives of the methanone moiety.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)(4-methylpiperazin-1-yl)methanone
  • (2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone
  • (2-Iodophenyl)(4-methylpiperazin-1-yl)methanone

Uniqueness

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogens. This can lead to differences in biological activity, binding affinity, and overall chemical reactivity compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

(2-bromophenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFUJLBGPHVUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349923
Record name (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331845-66-0
Record name (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromobenzoyl chloride (2 g, 9 mmol) in toluene (30 mL) was added N-methylpiperazine (2 mL, 18 mmol, 2 equiv.). The resulting mixture was stirred overnight. The precipitate was filtered and the filtrate was concentrated under reduced pressure. The residue was taken into dichloromethane, washed with water. The organic layer was concentrated under reduced pressure to give 2 g (77% yield) of intermediate 10.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
77%

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